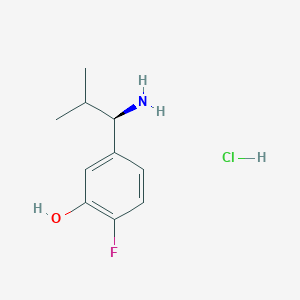

(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is a chiral compound with a specific stereochemistry at the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride typically involves several steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorophenol.

Introduction of Amino Group: The amino group is introduced through a reductive amination process. This involves the reaction of 2-fluorophenol with an appropriate aldehyde or ketone, followed by reduction with a reducing agent like sodium borohydride.

Chiral Resolution: The chiral center is introduced by using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and other nucleophilic reagents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenol derivatives with various nucleophiles.

Scientific Research Applications

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies investigating the interaction of chiral amines with biological targets, such as enzymes and receptors.

Pharmacology: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of chiral amines.

Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride: The enantiomer of the compound, with different stereochemistry.

2-Fluoro-5-(1-amino-2-methylpropyl)phenol: A similar compound without the hydrochloride salt form.

5-(1-Amino-2-methylpropyl)phenol: A compound lacking the fluorine atom.

Uniqueness

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.

Biological Activity

(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorophenol moiety and an aminoalkyl side chain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₁₅ClFNO

- Molecular Weight : Approximately 219.68 g/mol

- CAS Number : 2682097-70-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which include:

- Enzymes and Receptors : The compound may modulate the activity of enzymes involved in inflammatory pathways and cell signaling, potentially influencing processes such as apoptosis and cell proliferation.

- Signaling Pathways : Preliminary studies indicate that the compound can affect pathways related to inflammation and cancer progression, making it a candidate for further investigation in therapeutic contexts .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Properties : Initial investigations suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : The compound has been explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines that are sensitive to its mechanism of action .

- Biochemical Probing : It has been proposed as a biochemical probe to study enzyme activity and protein interactions, which is crucial in understanding various biological processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol | Enantiomer of the target compound | Potentially different biological activity profiles |

| 5-(Aminomethyl)-2-fluorophenol hydrochloride | Lacks chiral center; simpler structure | May exhibit different pharmacokinetics |

| 4-Fluoroaniline | Amino group at para position | Different reactivity and application potential |

This table highlights how the chiral configuration of this compound may influence its pharmacological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Strategies : Various synthetic routes have been developed to produce this compound effectively, enhancing its availability for biological testing .

- Biological Testing : In vitro assays have demonstrated the compound's ability to inhibit specific cancer cell lines, indicating its potential as a lead compound in drug discovery programs targeting mood disorders and other therapeutic areas .

- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the phenolic structure can significantly impact biological activity, guiding future development efforts .

Properties

IUPAC Name |

5-[(1R)-1-amino-2-methylpropyl]-2-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-6(2)10(12)7-3-4-8(11)9(13)5-7;/h3-6,10,13H,12H2,1-2H3;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUGVODFBFEHLK-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC(=C(C=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.